molecular formula C13H23NO3 B5699739 (5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-hydroxyiminopropanoate

(5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-hydroxyiminopropanoate

Cat. No.: B5699739
M. Wt: 241.33 g/mol
InChI Key: BSOGYCPJWMOCCD-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-hydroxyiminopropanoate is a chemical compound with a complex structure that includes a cyclohexyl ring substituted with a methyl and an isopropyl group, and an oxime ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-hydroxyiminopropanoate typically involves the esterification of the corresponding oxime with an appropriate acid or acid derivative. One common method is the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide as a coupling reagent and a catalytic amount of 4-dimethylaminopyridine . The reaction is carried out under mild conditions, usually at room temperature, to obtain the desired ester in good yield.

Industrial Production Methods

Industrial production of this compound would likely involve similar esterification techniques but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-hydroxyiminopropanoate can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to a nitro compound under strong oxidizing conditions.

    Reduction: The oxime can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

(5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-hydroxyiminopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its oxime ester functionality.

    Medicine: Investigated for its potential as a prodrug, where the oxime ester can be hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of polymers.

Mechanism of Action

The mechanism of action of (5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-hydroxyiminopropanoate depends on its application. In medicinal chemistry, the oxime ester can act as a prodrug, where it is hydrolyzed by esterases in the body to release the active drug. The molecular targets and pathways involved would depend on the specific active drug released.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-hydroxyiminopropanoate is unique due to its specific combination of a cyclohexyl ring with an oxime ester functional group

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-hydroxyiminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-8(2)11-6-5-9(3)7-12(11)17-13(15)10(4)14-16/h8-9,11-12,16H,5-7H2,1-4H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOGYCPJWMOCCD-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(=NO)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(C(C1)OC(=O)/C(=N/O)/C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.